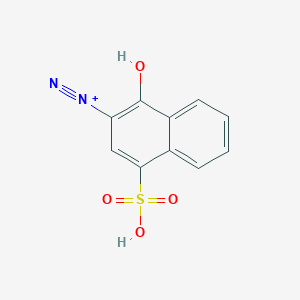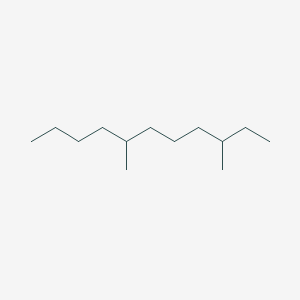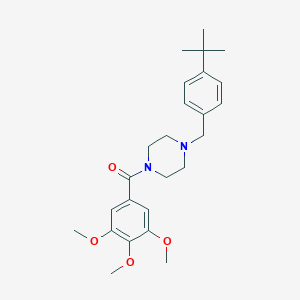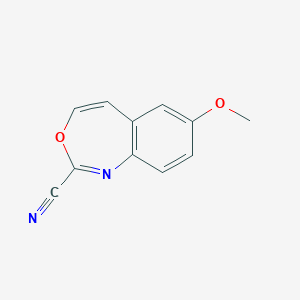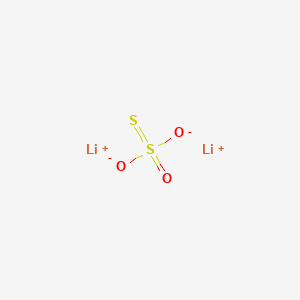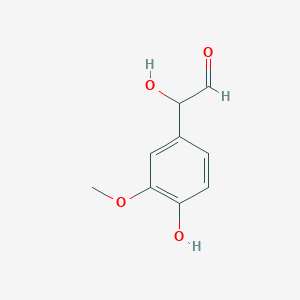![molecular formula C15H26O9 B101685 [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate CAS No. 19361-38-7](/img/structure/B101685.png)
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate, also known as DATMH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DATMH belongs to the class of compounds known as acetogenins, which are natural products with a wide range of biological activities.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is not fully understood. However, studies have suggested that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exerts its cytotoxic effects by inhibiting the mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
生化和生理效应
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have various biochemical and physiological effects. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
实验室实验的优点和局限性
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate also exhibits potent cytotoxic activity against cancer cells, making it an attractive candidate for cancer research. However, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has not been extensively studied in vivo, limiting its potential therapeutic applications.
未来方向
There are several future directions for research on [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate. One potential direction is to study the pharmacokinetics and pharmacodynamics of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate in vivo to determine its potential therapeutic applications. Another direction is to investigate the potential of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate as a chemotherapeutic agent for the treatment of various cancers. Additionally, further studies are needed to understand the mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate and its potential for the treatment of neurodegenerative diseases. Finally, the development of more efficient and cost-effective synthesis methods for [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate could facilitate its use in future research.
合成方法
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is synthesized through a multi-step process that involves the conversion of commercially available starting materials into the desired compound. The synthesis method involves the use of various reagents and catalysts to achieve the desired product. The process involves the protection of the hydroxyl groups, followed by the introduction of the acetyl groups. The final deprotection step leads to the formation of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate.
科学研究应用
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
属性
CAS 编号 |
19361-38-7 |
|---|---|
产品名称 |
[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate |
分子式 |
C15H26O9 |
分子量 |
350.36 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5,6-diacetyloxy-2,3,4-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-7-12(19-4)14(20-5)15(21-6)13(24-11(3)18)8-23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
InChI 键 |
RUAAXNGDIMCTCD-KBUPBQIOSA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC)OC |
SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC |
规范 SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC |
同义词 |
2-O,3-O,4-O-Trimethyl-D-mannitol triacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
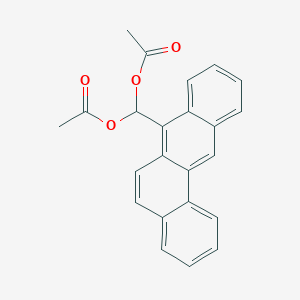
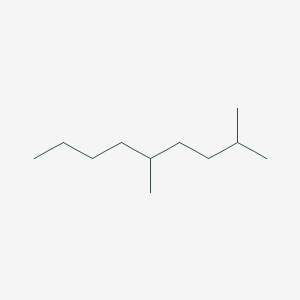
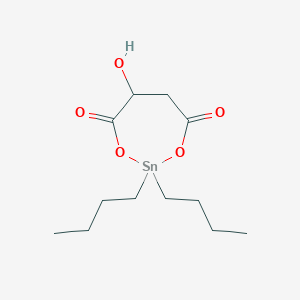
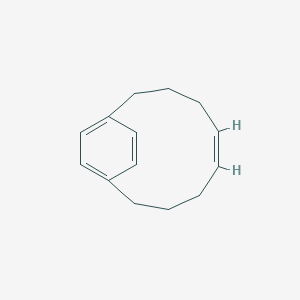
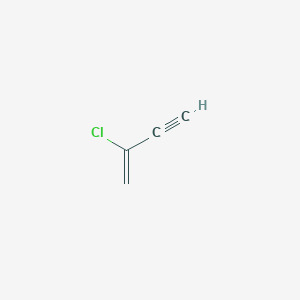
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)
